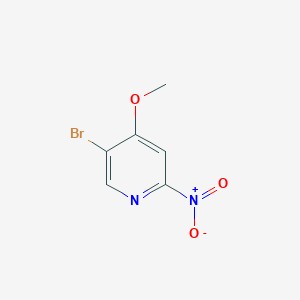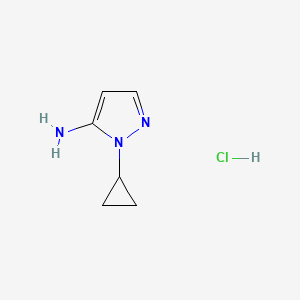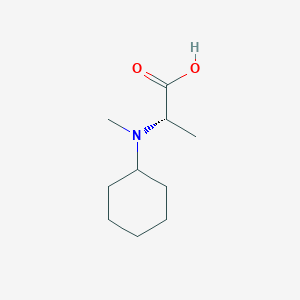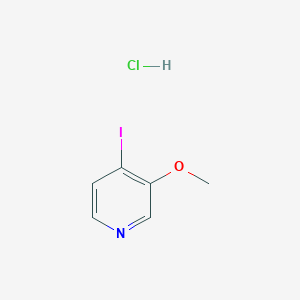
1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the chlorination of anthracene followed by amination and etherification reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. It can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene core, which allows it to fit snugly between the base pairs .
Vergleich Mit ähnlichen Verbindungen
1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
2,6-Diaminoanthraquinone: Known for its use in dye synthesis and similar anticancer properties.
9,10-Diphenylanthracene: Commonly used in OLEDs due to its high fluorescence quantum yield.
1,4-Diamino-2-chloroanthracene-9,10-dione: Another derivative with applications in dye synthesis and biological research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
88605-23-6 |
|---|---|
Molekularformel |
C21H15ClN2O4 |
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
1,4-diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O4/c1-27-11-3-2-4-12(8-11)28-16-9-15(23)17-18(19(16)24)20(25)13-6-5-10(22)7-14(13)21(17)26/h2-9H,23-24H2,1H3 |
InChI-Schlüssel |
PCUYFIQHUOJFPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)


![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)




![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)
